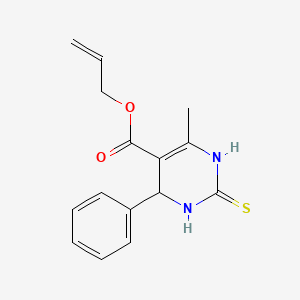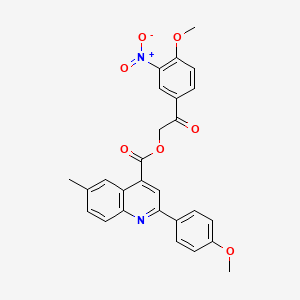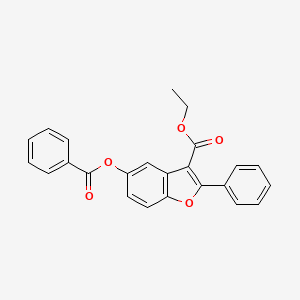
Allyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
烯丙基6-甲基-4-苯基-2-硫代-1,2,3,4-四氢嘧啶-5-羧酸酯: 是一种嘧啶衍生物,嘧啶是一种杂环芳香族有机化合物。该化合物以其在环境科学、药物化学和材料科学等各个领域的多种应用而闻名。其独特的结构,包括烯丙基、苯环和硫代基团,使其具有独特的化学性质和反应活性。
准备方法
合成路线和反应条件: 烯丙基6-甲基-4-苯基-2-硫代-1,2,3,4-四氢嘧啶-5-羧酸酯的合成通常涉及多组分反应。一种常见的方法包括在浓盐酸等催化剂存在下,苯甲醛、烯丙基乙酰乙酸酯和硫脲的缩合反应。反应在升高的温度下(约100°C)进行,不使用溶剂。 反应完成后,将混合物冷却并倒入碎冰中,使产物析出 .
工业生产方法: 虽然该化合物的具体工业生产方法没有详细记录,但一般方法将涉及扩大实验室合成工艺。这将包括优化反应条件,如温度、压力和催化剂浓度,以确保产物的高收率和纯度。工业生产还可能涉及连续流反应器,以提高效率和可扩展性。
化学反应分析
反应类型: 烯丙基6-甲基-4-苯基-2-硫代-1,2,3,4-四氢嘧啶-5-羧酸酯可以发生多种化学反应,包括:
氧化: 硫代基团可以被氧化形成亚砜或砜。
还原: 该化合物可以被还原形成二氢嘧啶衍生物。
取代: 烯丙基可以参与亲核取代反应。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要形成的产物:
氧化: 亚砜或砜。
还原: 二氢嘧啶衍生物。
取代: 根据所用亲核试剂的不同,可以得到各种取代的嘧啶衍生物。
科学研究应用
化学: 在化学中,该化合物用作合成更复杂分子的构建块。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。 它在抑制某些细菌菌株和癌细胞系的生长方面显示出前景 .
医学: 在药物化学中,该化合物的衍生物因其潜在的治疗效果而被探索。 例如,一些衍生物对乙酰胆碱酯酶和丁酰胆碱酯酶等酶显示出活性,这些酶是治疗神经退行性疾病的目标 .
工业: 在工业领域,该化合物可以用作合成药物和其他精细化学品的中间体。 它能够与金属形成稳定的络合物,使其在环境应用中也有用,例如从环境样品中选择性分离和预富集铅 .
作用机制
烯丙基6-甲基-4-苯基-2-硫代-1,2,3,4-四氢嘧啶-5-羧酸酯的作用机制涉及它与特定分子靶点的相互作用。 例如,它对乙酰胆碱酯酶和丁酰胆碱酯酶等酶的抑制作用是由于它能够与这些酶的活性位点结合,从而阻止神经递质的分解 . 此外,其金属螯合特性使其能够与金属离子形成稳定的络合物,这可用于环境和分析应用。
相似化合物的比较
类似化合物:
- 乙基6-甲基-4-苯基-2-硫代-1,2,3,4-四氢嘧啶-5-羧酸酯
- 甲基6-甲基-1-(4-甲基苯基)-2-氧代-4-苯基-1,2,3,4-四氢嘧啶-5-羧酸酯
- 6-(4-甲基苯基)-4-氧代-2-硫代-1,2,3,4-四氢嘧啶-5-羧酸酯
独特性: 烯丙基6-甲基-4-苯基-2-硫代-1,2,3,4-四氢嘧啶-5-羧酸酯与类似化合物的不同之处在于烯丙基的存在。该官能团增强了其反应活性,并允许进行额外的化学修饰,使其成为有机合成中的通用中间体。此外,其硫代基团和苯环的独特组合使其具有独特的化学和生物学特性。
属性
分子式 |
C15H16N2O2S |
|---|---|
分子量 |
288.4 g/mol |
IUPAC 名称 |
prop-2-enyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H16N2O2S/c1-3-9-19-14(18)12-10(2)16-15(20)17-13(12)11-7-5-4-6-8-11/h3-8,13H,1,9H2,2H3,(H2,16,17,20) |
InChI 键 |
BTYCWDQBPUJMJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11626645.png)
![(5Z)-2-(4-bromophenyl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11626651.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626652.png)



![3-Ethyl 6-methyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11626673.png)
![2-(3-{(Z)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11626679.png)
![3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11626680.png)
![Methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate](/img/structure/B11626699.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide](/img/structure/B11626708.png)
![4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11626720.png)
![N-benzyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11626721.png)
